(S)-tert-Butyl 2-hydroxy-3-phenylpropanoate
Overview
Description
(S)-tert-Butyl 2-hydroxy-3-phenylpropanoate is an organic compound that belongs to the class of esters. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Mechanism of Action
Target of Action
It is known that this compound is a metabolite of phenylalanine , an essential amino acid. Phenylalanine is involved in the synthesis of proteins and the production of the neurotransmitters dopamine, norepinephrine, and epinephrine.
Biochemical Pathways
(S)-tert-Butyl 2-hydroxy-3-phenylpropanoate is involved in the metabolic pathways of phenylalanine . Phenylalanine is a precursor to tyrosine, another amino acid, which is then used to synthesize important neurotransmitters and hormones. Disruptions in phenylalanine metabolism can lead to conditions such as phenylketonuria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-hydroxy-3-phenylpropanoate typically involves the esterification of (S)-2-hydroxy-3-phenylpropanoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized enzymes or solid acids can be used to facilitate the esterification reaction. The use of high-purity starting materials and optimized reaction conditions ensures the production of the desired chiral ester with high enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-hydroxy-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether under reflux.
Substitution: Thionyl chloride (SOCl2) in dichloromethane at room temperature.
Major Products Formed
Oxidation: Formation of (S)-tert-Butyl 2-oxo-3-phenylpropanoate.
Reduction: Formation of (S)-tert-Butyl 2-hydroxy-3-phenylpropanol.
Substitution: Formation of (S)-tert-Butyl 2-chloro-3-phenylpropanoate.
Scientific Research Applications
(S)-tert-Butyl 2-hydroxy-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Hydroxy-3-phenylpropanoic acid
- (S)-Methyl 2-hydroxy-3-phenylpropanoate
- (S)-Ethyl 2-hydroxy-3-phenylpropanoate
Uniqueness
(S)-tert-Butyl 2-hydroxy-3-phenylpropanoate is unique due to its tert-butyl ester group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it particularly useful in applications where selective reactions are required, and it can serve as a protective group in multi-step organic syntheses.
Properties
IUPAC Name |
tert-butyl (2S)-2-hydroxy-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11,14H,9H2,1-3H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYNKCIZSNJVEE-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801234561 | |
Record name | 1,1-Dimethylethyl (αS)-α-hydroxybenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801234561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7622-23-3 | |
Record name | 1,1-Dimethylethyl (αS)-α-hydroxybenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7622-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (αS)-α-hydroxybenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801234561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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